H-Asn(Mtt)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

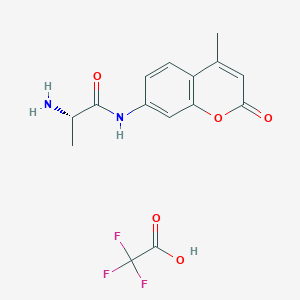

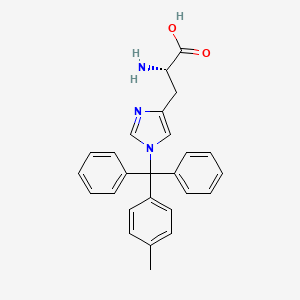

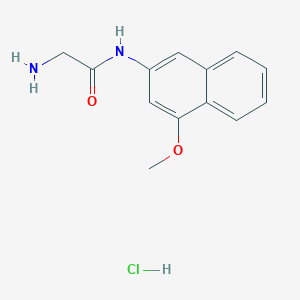

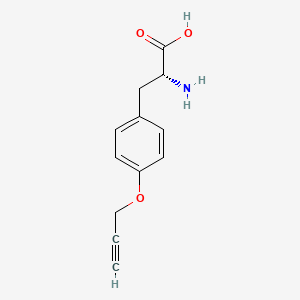

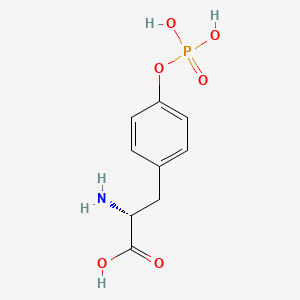

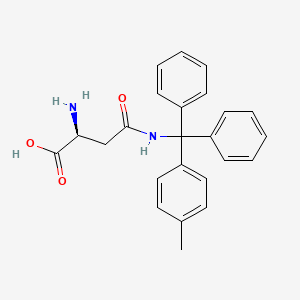

H-Asn(Mtt)-OH is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Advanced Research Techniques in Chemical and Biological Sciences

Chemiluminescence in Hydrogen Combustion Systems : Research on the kinetics of OH∗ chemiluminescence provides insights into hydrogen oxidation chemistry, crucial for understanding combustion mechanisms and optimizing energy production processes (Kathrotia et al., 2010).

Photochemistry of Nightglow Emissions : Studies on nightglow emissions contribute to our understanding of atmospheric photochemistry, particularly in the mesopause region, which has implications for atmospheric science and environmental monitoring (Meriwether, 1989).

Hyalinizing Trabecular Tumour Diagnosis : Research into the cytological diagnosis of Hyalinizing Trabecular Tumour (HTT) highlights the complexities of diagnosing specific thyroid neoplasms, underscoring the importance of accurate diagnostic techniques in medical science (Saglietti et al., 2017).

Mineral Trioxide Aggregate in Endodontics : The development and clinical application of calcium silicate-based cements like MTA for endodontic procedures demonstrate the role of advanced materials in dental health and treatment (Parirokh & Torabinejad, 2010).

作用機序

Target of Action

H-Asn(Mtt)-OH, also known as N-α-Mtt-L-asparagine, is primarily used in peptide synthesis. The Mtt (4-methyltrityl) group is used as a protective group for the side chain of asparagine during peptide synthesis . The primary targets of this compound are therefore the asparagine residues in peptide chains.

Mode of Action

This compound acts by protecting the asparagine residues in peptide chains during synthesis. The Mtt group prevents unwanted side reactions, ensuring that the peptide chain is assembled correctly. Once the peptide synthesis is complete, the Mtt group can be selectively removed without disturbing the rest of the peptide structure .

Biochemical Pathways

The use of this compound is not directly involved in any biochemical pathways within the body. Its role is primarily in the laboratory during the synthesis of peptides. The peptides that are synthesized using this compound can be involved in a wide range of biochemical pathways, depending on their structure and function .

Pharmacokinetics

Any peptides synthesized using this compound would have their own unique ADME properties, depending on their structure .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptide chains with correctly protected asparagine residues. This allows for the creation of a wide range of peptides, which can be used in research and therapeutic applications .

Action Environment

The action of this compound is influenced by the conditions in the laboratory during peptide synthesis. Factors such as temperature, pH, and the presence of other reagents can all affect the efficiency of the Mtt protection and deprotection processes . Proper storage and handling of this compound are also crucial to maintain its stability and effectiveness.

特性

IUPAC Name |

(2S)-2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGFXZGZDIQYCG-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241218 |

Source

|

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144317-20-4 |

Source

|

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。